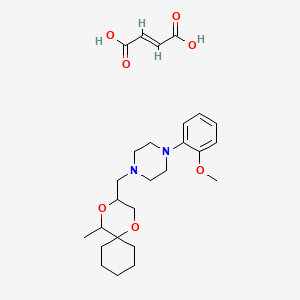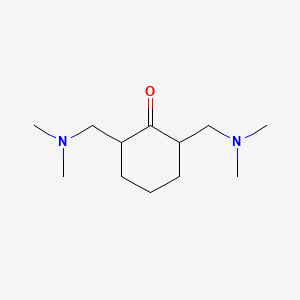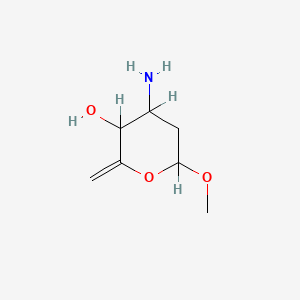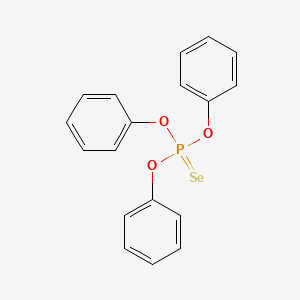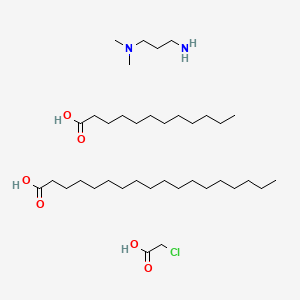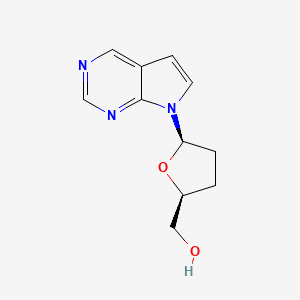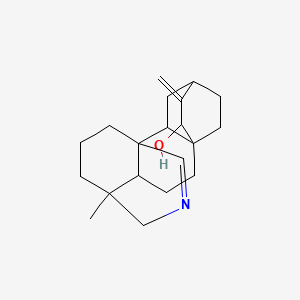
Atisine, azomethine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atisine azomethine is a compound derived from the diterpenoid alkaloid atisine, which is found in various species of the Aconitum genus . Atisine-type alkaloids are considered to be the simplest group of C20-diterpenoid alkaloids . These compounds are known for their complex structures and interesting bioactivities, making them a subject of extensive research in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of atisine azomethine typically involves the extraction of atisine from Aconitum species, followed by chemical modification to introduce the azomethine group . The synthetic routes often involve the use of specific reagents and conditions to achieve the desired chemical transformations. Industrial production methods may include large-scale extraction and purification processes to obtain atisine, followed by chemical synthesis to produce atisine azomethine .
Analyse Chemischer Reaktionen
Atisine azomethine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of atisine azomethine, while substitution reactions may result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Atisine azomethine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules . In biology and medicine, atisine azomethine and its derivatives have been studied for their potential therapeutic effects, including antitumor, anti-inflammatory, and analgesic properties . Additionally, atisine azomethine is used in the development of new materials and technologies, such as optical sensors and catalysts .
Wirkmechanismus
The mechanism of action of atisine azomethine involves its interaction with specific molecular targets and pathways. Atisine-type diterpenoid alkaloids, including atisine azomethine, are known to interact with voltage-gated sodium channels, which play a crucial role in the transmission of nerve impulses . This interaction can lead to various biological effects, such as analgesia and anti-inflammatory responses . The biosynthesis of atisine involves multiple enzymes, including diterpene synthases and cytochrome P450 enzymes, which contribute to its complex structure and bioactivity .
Vergleich Mit ähnlichen Verbindungen
Atisine azomethine can be compared with other similar compounds, such as other C20-diterpenoid alkaloids found in the Aconitum genus . These compounds share similar structural features and biosynthetic pathways but may differ in their specific biological activities and therapeutic potentials . For example, while atisine azomethine has notable antitumor and anti-inflammatory properties, other C20-diterpenoid alkaloids may exhibit different pharmacological effects . The unique structural features of atisine azomethine, such as the presence of the azomethine group, contribute to its distinct bioactivities and research applications .
Eigenschaften
CAS-Nummer |
18041-82-2 |
|---|---|
Molekularformel |
C20H29NO |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
11-methyl-5-methylidene-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol |
InChI |
InChI=1S/C20H29NO/c1-13-14-4-8-19(17(13)22)9-5-15-18(2)6-3-7-20(15,12-21-11-18)16(19)10-14/h12,14-17,22H,1,3-11H2,2H3 |
InChI-Schlüssel |
UUTPNBAAXAQHKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C=NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


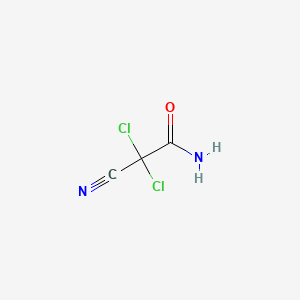
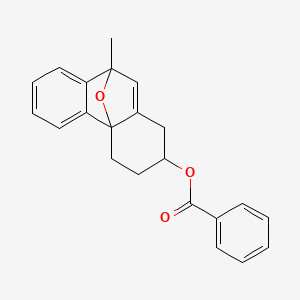
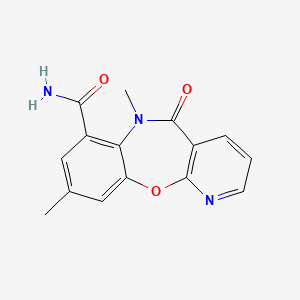
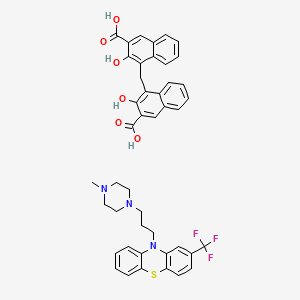
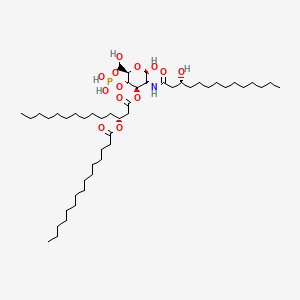
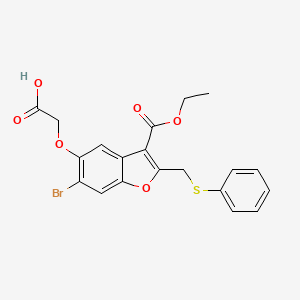
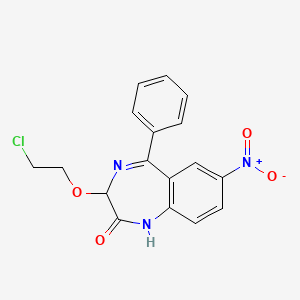
![3-(Naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12788282.png)
